molecular formula C7H5NOS B12519025 7H-Oxireno[D]thiazolo[3,2-A]pyridine CAS No. 681228-89-7

7H-Oxireno[D]thiazolo[3,2-A]pyridine

Cat. No.: B12519025
CAS No.: 681228-89-7
M. Wt: 151.19 g/mol
InChI Key: LKYSHLQEAVEBFR-UHFFFAOYSA-N
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Description

7H-Oxireno[D]thiazolo[3,2-A]pyridine is a heterocyclic compound that combines the structural features of oxirene, thiazole, and pyridine rings. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxireno[D]thiazolo[3,2-A]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(thiazol-2-yl)acetonitriles with suitable electrophilic agents. This process often requires specific reaction conditions such as the presence of a base and elevated temperatures to facilitate the cyclization .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7H-Oxireno[D]thiazolo[3,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

7H-Oxireno[D]thiazolo[3,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Oxireno[D]thiazolo[3,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its antitumor effects .

Comparison with Similar Compounds

Uniqueness: 7H-Oxireno[D]thiazolo[3,2-A]pyridine is unique due to the presence of the oxirene ring, which imparts distinct reactivity and biological properties. This structural feature differentiates it from other thiazolo-pyridine derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

681228-89-7

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

4-oxa-8-thia-1-azatricyclo[5.3.0.03,5]deca-3(5),6,9-triene

InChI

InChI=1S/C7H5NOS/c1-2-10-7-3-5-6(9-5)4-8(1)7/h1-3H,4H2

InChI Key

LKYSHLQEAVEBFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(O2)C=C3N1C=CS3

Origin of Product

United States

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